molecular formula C16H10F6N2O4S B261342 N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Katalognummer B261342
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: HERFYOHOQFYPBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BTP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTP-2 is a sulfonamide derivative that has been shown to inhibit the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are important calcium channels found in the endoplasmic reticulum of cells.

Wissenschaftliche Forschungsanwendungen

BTP-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors has been shown to have important implications for a range of physiological processes, including calcium signaling, synaptic plasticity, and apoptosis. BTP-2 has also been used to investigate the role of this compound receptors in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

Wirkmechanismus

BTP-2 acts as a competitive inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors by binding to the this compound-binding site on the receptor. This prevents the binding of this compound to the receptor, thereby inhibiting the release of calcium ions from the endoplasmic reticulum. This mechanism of action has been well characterized through a range of biochemical and biophysical studies.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a range of biochemical and physiological effects. Inhibition of this compound receptors by BTP-2 has been shown to reduce calcium signaling in cells, which can have important implications for a range of physiological processes. BTP-2 has also been shown to have neuroprotective effects in various animal models of neurodegenerative disease, suggesting that it may have therapeutic potential for these conditions.

Vorteile Und Einschränkungen Für Laborexperimente

BTP-2 has a number of advantages for lab experiments. It is a highly specific inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors, which allows for precise manipulation of calcium signaling in cells. BTP-2 is also relatively stable and can be easily synthesized in large quantities, making it a valuable tool for scientific research. However, BTP-2 does have some limitations. It has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, BTP-2 can have off-target effects at high concentrations, which can complicate data interpretation.

Zukünftige Richtungen

There are a number of future directions for research on BTP-2. One area of interest is the development of more potent and selective inhibitors of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors. Another area of interest is the investigation of the therapeutic potential of BTP-2 for various disease states, including neurodegenerative disorders and cardiovascular disease. Additionally, BTP-2 may have applications in the development of new drugs for the treatment of cancer and other diseases that involve dysregulated calcium signaling.

Synthesemethoden

BTP-2 can be synthesized through a multistep process involving the reaction of 3,5-bis(trifluoromethyl)aniline with various reagents to form the benzoxazine ring system. The final step involves the addition of a sulfonamide group to the benzoxazine ring. The synthesis of BTP-2 has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C16H10F6N2O4S

Molekulargewicht

440.3 g/mol

IUPAC-Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C16H10F6N2O4S/c17-15(18,19)8-3-9(16(20,21)22)5-10(4-8)24-29(26,27)11-1-2-13-12(6-11)23-14(25)7-28-13/h1-6,24H,7H2,(H,23,25)

InChI-Schlüssel

HERFYOHOQFYPBL-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Kanonische SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.